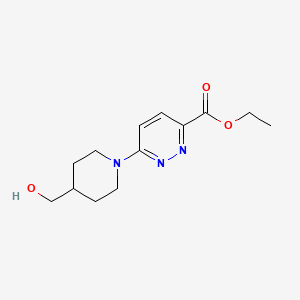

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-[4-(hydroxymethyl)piperidin-1-yl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-2-19-13(18)11-3-4-12(15-14-11)16-7-5-10(9-17)6-8-16/h3-4,10,17H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLKNRKFMXLBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra.

Biochemical Analysis

Biochemical Properties

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain serotonergic and dopaminergic receptors, influencing neurotransmitter activity. These interactions are crucial for understanding the compound’s potential therapeutic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal communication and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to bind to serotonergic and dopaminergic receptors highlights its potential as a modulator of neurotransmitter systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization for achieving desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Biological Activity

Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C13H16N4O3

- Molecular Weight : 264.29 g/mol

- CAS Number : 1178931-24-2

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects. For instance, studies indicate that similar piperidine derivatives can inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell signaling pathways related to cancer progression .

- Modulation of Signaling Pathways : By interacting with cellular receptors, the compound may modulate pathways that influence cell growth and apoptosis. Research has demonstrated that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in tumor cells .

Biological Activity and Therapeutic Applications

The following sections summarize key findings from recent studies regarding the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of piperidine derivatives:

- Cytotoxicity Studies : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, one study reported improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

Inhibition of Specific Targets

Research indicates that this compound may act as a selective inhibitor for certain enzymes:

Case Studies

- Study on Inflammatory Diseases : A study evaluating similar compounds indicated their effectiveness in reducing inflammation markers in animal models, suggesting potential applications in treating conditions like ulcerative colitis and rheumatoid arthritis .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially benefiting conditions such as Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Compounds similar to ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate have been investigated for their ability to inhibit phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell proliferation and survival pathways. Inhibition of PI3K has shown promise in cancer treatment, particularly in targeting tumors resistant to conventional therapies .

- Neuropharmacology :

- Anti-inflammatory Properties :

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

-

Starting Materials :

- The synthesis often begins with commercially available piperidine derivatives and pyridazine carboxylic acids.

- Reactions :

-

Yield Optimization :

- Optimization of reaction conditions (temperature, solvent choice, catalysts) is essential to enhance yield and purity of the final product.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

| Study | Findings | Application |

|---|---|---|

| Chem. Pharm. Bull., 2020 | Investigated derivatives with anticancer properties | Potential use in targeted cancer therapies |

| J. Med. Chem., 2021 | Evaluated neuropharmacological effects | Development of antidepressants |

| Eur. J. Pharm., 2022 | Assessed anti-inflammatory activity | New treatments for chronic inflammatory diseases |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with two structurally related analogs (Table 1):

Key Observations:

- Piperidine Substitution : The target compound’s hydroxymethyl group introduces a methylene spacer, increasing steric bulk compared to the hydroxy analog . This may reduce metabolic oxidation at the piperidine ring compared to secondary alcohols.

- Pyridazine Substitution : Unlike the methyl-substituted analog , the target compound’s pyridazine retains the ethyl ester at position 3, which could improve membrane permeability via esterase-mediated hydrolysis.

- Biological Implications: Piperidine derivatives with hydroxyl or hydroxymethyl groups are often associated with CNS activity (e.g., 5-HT2A receptor antagonism in ’s MDL 100,907) .

Physicochemical and Functional Analysis

- logP Estimation : Using fragment-based calculations, the target compound’s logP is predicted to be ~1.5 (lower than the methyl/ethyl carboxylate analog in but higher than the hydroxy analog in ).

- Synthetic Accessibility : The hydroxymethyl group may require protective-group strategies during synthesis, unlike the simpler hydroxy or methyl substituents.

Preparation Methods

Coupling of Piperidine to Pyridazine Core

The attachment of the piperidin-1-yl group to the pyridazine ring at the 6-position likely involves nucleophilic substitution or amination reactions on a suitable pyridazine precursor:

- Possible Route: Nucleophilic aromatic substitution of a 6-halopyridazine-3-carboxylic acid derivative with 4-(hydroxymethyl)piperidine.

- Conditions:

- Use of base to deprotonate the piperidine nitrogen.

- Polar aprotic solvents (e.g., DMF, DMSO).

- Heating to facilitate substitution.

This step ensures the formation of the pyridazine-piperidine linkage necessary for the target molecule.

Purification and Characterization

Following synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC are employed to isolate the pure Ethyl 6-(4-(hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylate. Characterization is typically confirmed by:

- NMR spectroscopy (1H, 13C)

- Mass spectrometry

- IR spectroscopy

- Melting point determination

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Piperidine hydroxymethylation | Piperidine or 4-cyanopiperidine | Formaldehyde, base/acid | 4-(Hydroxymethyl)piperidine |

| 2 | Nucleophilic substitution | 6-Halopyridazine-3-carboxylic acid + 4-(hydroxymethyl)piperidine | Base (e.g., K2CO3), polar aprotic solvent, heat | 6-(4-(Hydroxymethyl)piperidin-1-yl)pyridazine-3-carboxylic acid |

| 3 | Esterification | Above carboxylic acid | Ethanol, acid catalyst, reflux | This compound |

Research Findings and Considerations

- The esterification method is classical and well-established, making it a reliable route for preparing the ethyl ester derivative.

- The hydroxymethyl substitution on the piperidine ring may improve solubility and biological interaction, but its introduction requires careful control to avoid overreaction or side products.

- While specific yields and reaction optimizations for this exact compound are limited in publicly available literature, analogous pyridazine and piperidine derivatives have been synthesized with good yields using these approaches.

- Further research and development could explore alternative esterification catalysts or coupling strategies to improve efficiency and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.